4-Methoxy-3-(trimethylsilyl)pyridine
Description
4-Methoxy-3-(trimethylsilyl)pyridine (CAS: Not explicitly provided; molecular formula: C₉H₁₅NOSi, molar mass: 181.307 g/mol) is a pyridine derivative featuring a methoxy group at the 4-position and a trimethylsilyl (TMS) group at the 3-position. This compound is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to the electron-donating methoxy group and the steric bulk of the TMS moiety, which influence reactivity and regioselectivity . Its structural uniqueness lies in the combination of a silyl-protecting group and a methoxy substituent, enabling applications in cross-coupling reactions and as a directing group in metal-catalyzed transformations.
Properties
CAS No. |
112266-45-2 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
(4-methoxypyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H15NOSi/c1-11-8-5-6-10-7-9(8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
BBSPMHSTIJCZTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trimethylsilyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 4-Methoxy-3-(trimethylsilyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Methoxy-3-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trimethylsilyl)pyridine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares 4-Methoxy-3-(trimethylsilyl)pyridine with analogous compounds, emphasizing substituent positions, electronic properties, and applications:
Key Differences and Functional Implications
Steric and Electronic Modulation: The TMS group in 4-Methoxy-3-(trimethylsilyl)pyridine provides steric protection and electron donation, enhancing stability in acidic conditions compared to non-silylated analogs. In contrast, triisopropylsilyl (TIPS) in 4-Methoxy-3-(triisopropylsilyl)pyridine offers greater steric bulk, reducing reactivity in nucleophilic substitutions but improving selectivity in catalytic reactions . Nitrile-containing analogs (e.g., 5-Methoxy-4-(trimethylsilyl)nicotinonitrile) exhibit higher electrophilicity, making them suitable for cycloaddition reactions .
Biological Activity :
- Compounds like 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine demonstrate broad bioactivity due to the oxadiazole ring, which enhances binding to biological targets (e.g., enzymes, receptors) . The TMS group in the parent compound, however, is typically removed in vivo, limiting direct pharmacological use.
Synthetic Utility: The iodine substituent in 4-Iodo-2-methoxy-3-[(methoxymethoxy)methyl]-6-TMS-pyridine enables participation in halogen-exchange reactions, a feature absent in the parent compound . Methoxy positioning: The 4-methoxy group in the parent compound directs electrophilic substitution to the 2- and 6-positions, whereas 5-methoxy analogs (e.g., 5-Methoxy-4-TMS-nicotinonitrile) favor reactivity at the 3-position .
Stability and Reactivity
- Thermal Stability : The TMS group in 4-Methoxy-3-(trimethylsilyl)pyridine decomposes at temperatures >200°C, limiting high-temperature applications. Triisopropylsilyl analogs exhibit higher thermal stability (~250°C) .
- Acid Sensitivity : The TMS group is susceptible to cleavage under strongly acidic conditions (e.g., HCl/MeOH), whereas methoxy groups remain intact, enabling selective deprotection strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
